Cas no 89-32-7 (1,2,4,5-Benzenetetracarboxylic anhydride)

1,2,4,5-Benzenetetracarboxylic anhydride structure
89-32-7 structure
1,2,4,5-Benzenetetracarboxylic anhydride
89-32-7
C10H2O6
218.11928319931
MFCD00005005
34499
6966

1,2,4,5-Benzenetetracarboxylic anhydride Properties

Names and Identifiers

    • Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone
    • Pyromellitic dianhydride
    • 1,2,4,5-Benzenetetracarboxylic dianhydride
    • benzene-1,2:4,5-tetracarboxylic dianhydride
    • PMDA
    • Pyromellitic Dianhydride (purified by sublimation)
    • Pyromellitic dianhydride (PMDA)
    • Benzene-1,2,4,5-Tetracarboxylic Dianhydride
    • BDFtetron
    • Piromellitic dianhydride
    • pyromellithic dianhydride
    • Pyromellitic anhydride
    • Pyromellitic dianhyd
    • pyromelliticacidanhydride
    • Benzene-1,2,4,5-tetracarboxylic Dianhydride (purified by sublimation)
    • PMDA (purified by sublimation)
    • Benzene-1,2,4,5-tetracarboxylic dianhydride
    • Pyromellitic 1,2:4,5-dianhydride
    • NSC-4798
    • 5,11-dioxatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),8-triene-4,6,10,12-tetrone
    • D92186
    • 1H,3H-furo[3,4-f][2]benzofuran-1,3,5,7-tetrone
    • 1,2,4,5-benzenetetracarboxylic acid dianhydride
    • Q1407366
    • 1,2,4,5-BENZENETETRACARBOXYLIC ACID 1,2:4,5-DIANHYDRIDE
    • Pyromellitic dianhydride, 97%
    • 89-32-7
    • 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone
    • AKOS000120068
    • A916668
    • 1,2,4,5-Benzenetetracarboxylic anhydride
    • 1,2,4,5-Benzenetetracarboxylic 1,2:4,5-dianhydride
    • benzene-1,2,4,5-tetracarboxylic acid dianhydride
    • HSDB 6950
    • Pyromellitic acid anhydride
    • CAS-89-32-7
    • MFCD00005005
    • InChI=1/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2
    • Oprea1_783432
    • STR04559
    • 1,2,4,5 Benzenetetracarboxylic 1,2:4,5 dianhydride
    • SCHEMBL15763
    • 4,5-c']difuran-1,3,5,7-tetraone
    • NCGC00259263-01
    • P2103
    • furo[3,4-f][2]benzofuran-1,3,5,7-tetrone
    • B0040
    • F0001-2194
    • Tox21_201714
    • CHEMBL3182140
    • PYROMELLITIC DIANHYDRIDE [HSDB]
    • DTXCID906536
    • NCGC00164170-02
    • LS-32168
    • W-100378
    • Tox21_303118
    • AC-11735
    • NCGC00256972-01
    • 5,11-dioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone
    • Z57127502
    • NSC 4798
    • C10-H2-O6
    • Pyromellitic 1,2:4,5-dianhydride (6CI)
    • 1,4,5-Benzenetetracarboxylic 1,2:4,5-dianhydride
    • 1.2.4.5-Benzenetetracarboxylic anhydride
    • 1H,2-c:4,5-c']difuran-1,3,5,7-tetrone
    • Benzo[1,2-c
    • EN300-18019
    • Benzenetetracarboxylic dianhydride, 1,2,4,5-
    • 1H,3H-Benzo(1,2-c;4,5-c')difuran-1,3,5,7-tetrone
    • NSC4798
    • furo[3,4-f]isobenzofuran-1,3,5,7-tetrone
    • NCGC00164170-01
    • EINECS 201-898-9
    • C10H2O6
    • 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone
    • 2Z22T30QZQ
    • UNII-2Z22T30QZQ
    • 1-PMDA
    • DTXSID1026536
    • STL477627
    • Pyromellitic acid dianhydride
    • 1,2,4,5-Benzenetetracarboxylic 1,2:4,5-dianhydride (8CI)
    • 1,2:4,5-Benzenetetracarboxylic dianhydride
    • 1H,3H-Benzol[1,2-c:4,5-c′]difuran-1,3,5,7-tetrone
    • Benzo[1,2-c:4,5-c′]difuran-1,3,5,7-tetraone
    • PMDA-M
    • SY 4
    • DB-057127
    • NS00020125
    • +Expand
    • MFCD00005005
    • ANSXAPJVJOKRDJ-UHFFFAOYSA-N
    • 1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H
    • O=C1C2C(=CC3=C(C=2)C(=O)OC3=O)C(=O)O1
    • 213583

Computed Properties

  • 217.98500
  • 0
  • 6
  • 0
  • 217.985138
  • 16
  • 349
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.7
  • nothing
  • 0
  • 86.7

Experimental Properties

  • -0.50460
  • 94.56000
  • 1.6000 (estimate)
  • decompose
  • 400°C(lit.)
  • 286°C(lit.)
  • 0.0±0.9 mmHg at 25°C
  • 380 ºC
  • Soluble in dimethyl sulfoxide, acetone, chloroform, ethyl ether, n-hexane and benzene.
  • White acicular crystals or powders. Can sublimate
  • Soluble in dimethylformamide (DMF), dimethyl sulfoxide at room temperature, γ- Butyrolactone, N-methylpyrrolidone, acetone, methyl ethyl ketone, methyl isobutyl ketone, ethyl acetate, insoluble in chloroform, ether, n-hexane, benzene. It is hydrolyzed to pyromellitic acid when exposed to wet air.
  • Moisture Sensitive
  • 1.68

1,2,4,5-Benzenetetracarboxylic anhydride Security Information

1,2,4,5-Benzenetetracarboxylic anhydride Customs Data

  • 2917399090
  • China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

1,2,4,5-Benzenetetracarboxylic anhydride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  3 h, reflux
Reference
Copper(II) 2-ethylhexanoate
Chemler, Sherry R.; Casavant, Barbara J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-4

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  3 h, rt → reflux; cooled
Reference
An inexpensive and efficient synthetic method for the preparation of pyromellitic dianhydride promoted by ionic liquid
Hu, Yu Lin; Lu, Ming; Liu, Xiao Bin; Zhang, Sheng Bin; Ji, Zhan Hui; et al, ARKIVOC (Gainesville, 2010, (9), 63-74

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Niobium (vanadium-titanium-phosphorus-niobium) ,  Titanium (vanadium-titanium-phosphorus-niobium) ,  Vanadium (vanadium-titanium-phosphorus-niobium) ,  Phosphorus (vanadium-titanium-phosphorus-niobium) ;  rt → 400 °C; 350 - 400 °C; 380 °C; 455 °C
Reference
Synthesis of pure pyromellitic dianhydride
Ding, Zhiping; Yang, Xiaodong; Zhu, Zhiqing, Tuliao Gongye, 2006, 36(11), 38-41

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: B-[2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenyl]boronic acid Solvents: Butyronitrile ;  12 h, 115 °C
Reference
Bronsted Base-Assisted Boronic Acid Catalysis for the Dehydrative Intramolecular Condensation of Dicarboxylic Acids
Sakakura, Akira; Ohkubo, Takuro; Yamashita, Risa; Akakura, Matsujiro; Ishihara, Kazuaki, Organic Letters, 2011, 13(5), 892-895

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of pyromellitic dianhydride from mellitic acid
, USSR, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Molybdenum ,  Silver ,  Vanadium ,  Calcium
Reference
Production of pyromellitic anhydride.
, European Patent Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: m-Cresol ;  2 h, 0 °C; 0 °C → rt
1.2 Catalysts: Isoquinoline ;  rt → 30 °C; 8 h, 30 °C; 30 °C → 80 °C; 4 h, 80 °C; 80 °C → 160 °C; 4 h, 160 °C; 160 °C → 200 °C; 10 h, 200 °C; 200 °C → 220 °C; 4 h, 220 °C
Reference
Microporous Polyimides with Uniform Pores for Adsorption and Separation of CO2 Gas and Organic Vapors
Li, Guiyang; Wang, Zhonggang, Macromolecules (Washington, 2013, 46(8), 3058-3066

1,2,4,5-Benzenetetracarboxylic anhydride Raw materials

1,2,4,5-Benzenetetracarboxylic anhydride Preparation Products

1,2,4,5-Benzenetetracarboxylic anhydride Related Literature